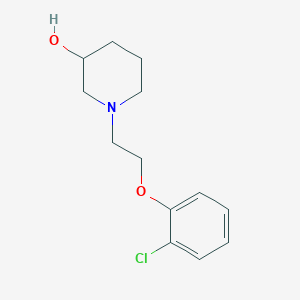

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol

Description

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol is a compound that belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .

Properties

Molecular Formula |

C13H18ClNO2 |

|---|---|

Molecular Weight |

255.74 g/mol |

IUPAC Name |

1-[2-(2-chlorophenoxy)ethyl]piperidin-3-ol |

InChI |

InChI=1S/C13H18ClNO2/c14-12-5-1-2-6-13(12)17-9-8-15-7-3-4-11(16)10-15/h1-2,5-6,11,16H,3-4,7-10H2 |

InChI Key |

YURJUDQEYFYXTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CCOC2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.

Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:

1-(2-(2-Chlorophenoxy)ethoxy)ethyl)piperidine: This compound has a similar structure but with an ethoxy group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Biological Activity

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This includes:

- Antimicrobial Activity : The compound exhibits inhibitory effects against a range of bacterial strains, likely due to its ability to disrupt cell membrane integrity.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt pathway and NF-κB signaling.

Antimicrobial Activity

This compound has shown promising results in inhibiting bacterial growth. Studies indicate that it can effectively target both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 μg/mL |

| S. aureus | 10 μg/mL |

| P. aeruginosa | 20 μg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. The following table summarizes its effectiveness:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 11.35 |

| HT-29 | 9.24 |

| A549 | 6.6 |

Case Study : In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis induction, as evidenced by increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (BCL-2) .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in various cancer types, including breast and colon cancers. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

In Vivo Studies

Preclinical studies using xenograft models have shown that this compound can significantly reduce tumor size in treated animals compared to controls, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.